4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine
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Overview
Description
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine is a synthetic organic compound that belongs to the class of azetidines and pyridines It is characterized by the presence of a bromophenyl group, a sulfonyl group, and an azetidine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting a suitable amine with an epoxide under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a bromobenzene derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Coupling with Pyridine: The final step involves coupling the azetidine intermediate with a pyridine derivative using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or sulfonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine: Similar structure with a chlorine atom instead of a bromine atom.
4-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]oxypyridine: Similar structure with a methyl group instead of a bromine atom.
4-[1-(4-Nitrophenyl)sulfonylazetidin-3-yl]oxypyridine: Similar structure with a nitro group instead of a bromine atom.
Uniqueness
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s binding affinity to molecular targets. Additionally, the combination of the azetidine ring and the pyridine moiety provides a unique scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-11-1-3-14(4-2-11)21(18,19)17-9-13(10-17)20-12-5-7-16-8-6-12/h1-8,13H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFAZYYKWLDNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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